Tripelennamine N-Oxide
Overview
Description
Tripelennamine N-Oxide is an organic compound that belongs to the class of amine oxides. It is a derivative of tripelennamine, which is a first-generation antihistamine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tripelennamine N-Oxide typically involves the oxidation of tripelennamine. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide. Another method involves the use of urea-hydrogen peroxide adduct (UHP) as a stable and efficient oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium silicalite (TS-1) in combination with hydrogen peroxide in methanol have been employed to achieve efficient oxidation .
Chemical Reactions Analysis
Types of Reactions
Tripelennamine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can revert it back to tripelennamine.
Substitution: It can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide adduct (UHP), and sodium percarbonate are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound back to tripelennamine.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to more oxidized derivatives, while reduction will yield tripelennamine.
Scientific Research Applications
Tripelennamine N-Oxide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is used to study the metabolism and biological effects of amine oxides in living organisms.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical testing
Mechanism of Action
The mechanism of action of Tripelennamine N-Oxide involves its interaction with molecular targets in biological systems. As an N-oxide derivative of tripelennamine, it retains some of the antihistamine properties of its parent compound. It binds to histamine H1 receptors, blocking the action of endogenous histamine and providing relief from allergic symptoms . Additionally, it may interact with other molecular targets and pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methapyrilene N-Oxide
- Thenyldiamine N-Oxide
- Trimethylamine N-Oxide
Uniqueness
Tripelennamine N-Oxide is unique due to its specific structure and properties. Compared to other N-oxide derivatives, it has distinct pharmacological and chemical characteristics that make it valuable in research and industrial applications .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and diverse reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[benzyl(pyridin-2-yl)amino]-N,N-dimethylethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-19(2,20)13-12-18(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJFFJNICHTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCN(CC1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60317-19-3 | |
Record name | Tripelennamine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPELENNAMINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5M4548AY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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